

# Technical Characterization and Bio-Analytical Profiling of CAS 1211593-45-1

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## Compound of Interest

Compound Name:	<i>N</i> -(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide
CAS No.:	1211593-45-1
Cat. No.:	B581331

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## A Strategic Guide to *N*-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide as a High-Value Synthon Part 1: Executive Summary & Chemical Identity

CAS 1211593-45-1, chemically identified as ***N*-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide**, represents a specialized, stabilized "masked" synthon used in the discovery and process chemistry of thiazole-containing kinase inhibitors.

While often overlooked in favor of the final Active Pharmaceutical Ingredient (API), this compound addresses a critical challenge in medicinal chemistry: the inherent instability of electron-rich aminothiazoles. Free 4-amino-5-bromothiazoles are prone to rapid oxidative degradation and polymerization. By capping the amine with a trifluoroacetyl (TFA) group, CAS 1211593-45-1 serves as a shelf-stable, crystalline precursor that releases the reactive aminothiazole core only upon demand, enabling precise Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions essential for synthesizing drugs targeting pathways like PI3K, BRAF, or CDK.

## Core Chemical Identity Table

Parameter	Specification
CAS Number	1211593-45-1
IUPAC Name	N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide
Molecular Formula	C <sub>5</sub> H <sub>2</sub> BrF <sub>3</sub> N <sub>2</sub> OS
Molecular Weight	275.05 g/mol
Physical State	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, MeOH, EtOAc; Insoluble in water
Key Functional Groups	Trifluoroacetamide (Protecting Group), C5-Bromide (Cross-coupling handle), Thiazole Core
Stability Profile	Stable under ambient conditions; hygroscopic; sensitive to strong bases (deprotection)

## Part 2: Analytical Characterization & Quality Control

For drug development professionals, the purity of this intermediate is paramount, as "carry-over" impurities (specifically the des-bromo analog or the deprotected amine) can poison downstream palladium catalysts.

### 2.1 High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Quantify purity and identify the "Des-bromo" impurity (N-(thiazol-4-yl)-2,2,2-trifluoroacetamide).

- Rationale: A standard C18 column is sufficient, but pH control is critical. The trifluoroacetamide group is hydrolytically sensitive at high pH. We utilize an acidic mobile phase to prevent in-situ deprotection during the run.

Method Parameters:

- Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 μm) or equivalent.

- Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).
- Mobile Phase B: Acetonitrile (ACN).
- Gradient:
  - 0-2 min: 5% B (Isocratic hold)
  - 2-15 min: 5% → 90% B (Linear Gradient)
  - 15-20 min: 90% B (Wash)
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic thiazole) and 220 nm (amide bond).
- Temperature: 30°C.

#### System Suitability Criteria (Self-Validating):

- Resolution (Rs): > 2.0 between the Main Peak and the Des-bromo impurity (which elutes earlier due to lower lipophilicity).
- Tailing Factor: < 1.5 (Thiazoles can tail due to silanol interactions; acidic pH mitigates this).

## 2.2 NMR Characterization Strategy

### <sup>1</sup>H-NMR (DMSO-d<sub>6</sub>):

- Diagnostic Signal 1: A broad singlet ~11.0-12.0 ppm corresponding to the NH amide proton. Its presence confirms the protecting group is intact.
- Diagnostic Signal 2: A sharp singlet ~9.0-9.2 ppm corresponding to the C2-H of the thiazole ring.
- Absence Check: Ensure no signals appear ~5.0-6.0 ppm, which would indicate free amine (deprotection).

## Part 3: Synthetic Utility & Reaction Engineering[2]

The value of CAS 1211593-45-1 lies in its role as a "Trojan Horse" in synthesis. It introduces the sensitive aminothiazole moiety into complex drug scaffolds without the degradation issues associated with the free base.

### 3.1 The "Deprotection-Coupling" Workflow

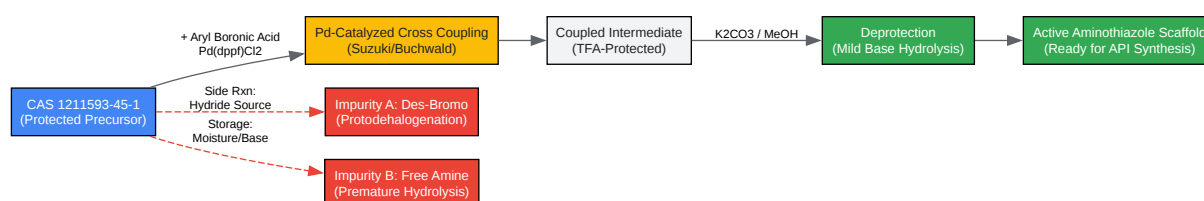
In a typical medicinal chemistry route, the bromine is first utilized in a cross-coupling reaction (e.g., with an aryl boronic acid), followed by the removal of the trifluoroacetyl group to reveal the amine for further elaboration (e.g., amide coupling).

Mechanism of Action (Synthetic):

- Activation: The electron-withdrawing TFA group makes the C5-Bromine slightly more electrophilic, enhancing oxidative addition rates with Pd(0).
- Deprotection: Post-coupling, mild basic hydrolysis (K<sub>2</sub>CO<sub>3</sub>/MeOH or NaOH) removes the TFA group.

### 3.2 Visualization of Synthetic Fate

The following diagram illustrates the critical pathway from this intermediate to a potential kinase inhibitor scaffold, highlighting the impurity fate mapping.



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Figure 1: Synthetic fate map of CAS 1211593-45-1, illustrating the primary activation pathway and potential impurity risks (red).

## Part 4: Safety & Handling (HSE Profile)

Researchers must treat CAS 1211593-45-1 with specific precautions due to the halogenated thiazole motif.

- **Sensitization Potential:** Thiazoles, particularly halogenated ones, are known skin sensitizers. All handling should occur in a fume hood with nitrile gloves.
- **Reactivity Hazards:** Avoid contact with strong reducing agents (potential for rapid debromination and heat release) or strong bases (uncontrolled deprotection).
- **Waste Disposal:** Segregate as halogenated organic waste. Do not mix with aqueous basic waste streams to prevent exothermic hydrolysis in the waste container.

## Part 5: References

- PubChem Compound Summary. "**N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide** (CID 66328)." National Center for Biotechnology Information. Accessed 2026.[1] [Link](#)
- ChemicalBook. "CAS 1211593-45-1 Product Entry." ChemicalBook Database.[2] Accessed 2026.[1] [Link](#)
- Joule, J. A., & Mills, K. "Heterocyclic Chemistry: Thiazoles and Isothiazoles." Wiley-Blackwell. (General reference on aminothiazole instability and protection strategies).
- Li, J. J. "Name Reactions in Heterocyclic Chemistry." Wiley. (Reference for Pd-catalyzed couplings of halogenated thiazoles).

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## Sources

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- 2. [1211593-45-1 | CAS DataBase](https://www.chemicalbook.com) [[chemicalbook.com](https://www.chemicalbook.com)]

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